![molecular formula C25H24N2O3 B2518054 2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-47-4](/img/structure/B2518054.png)
2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromeno[2,3-d]pyrimidine-triones Synthesis
The synthesis of chromeno[2,3-d]pyrimidine-triones, including the compound 2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, involves a three-component condensation reaction. This process utilizes barbituric acids, aldehydes, and cyclohexane-1,3-diones, which are combined and refluxed in ethanol with p-toluenesulfonic acid as a catalyst. The method is advantageous due to its operational simplicity, good yields, and straightforward work-up procedures .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine-triones is characterized by the presence of a fused chromene and pyrimidine ring system. This structure is significant in pharmaceutical chemistry due to its biological activities, including antibacterial, fungicidal, and antiallergic properties. The synthesis methods allow for the preparation of these compounds with various substitutions, which can influence their activity and properties .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine-triones can be synthesized through various chemical reactions. One method involves the treatment of 6-phenoxyuracil derivatives with the Vilsmeier reagent, followed by dehydrative cyclization to yield the desired compounds. These compounds, also known as 10-oxa-5-deazaflavins, exhibit strong oxidizing properties, capable of oxidizing benzyl alcohol to benzaldehyde under neutral conditions . Another similar synthesis approach uses 3-methyl-6-phenoxyuracils to produce 3-methyl-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones with similar oxidizing capabilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine-triones are influenced by their molecular structure. The fused ring system and the substituents attached to it play a crucial role in determining their reactivity and interaction with biological targets. The strong oxidizing power of these compounds, as demonstrated in their ability to oxidize alcohols to aldehydes, is a notable chemical property that can be harnessed in synthetic chemistry and potentially in therapeutic applications .
Wirkmechanismus
Target of Action
Chromeno[2,3-d]pyrimidine derivatives, a class of compounds to which this compound belongs, have been associated with a wide range of bioactivities .
Mode of Action
Chromeno[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential biological activity .
Biochemical Pathways
Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 has been reported , indicating potential future research directions.
Eigenschaften
IUPAC Name |
2-cyclohexyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOOXDFEBSTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

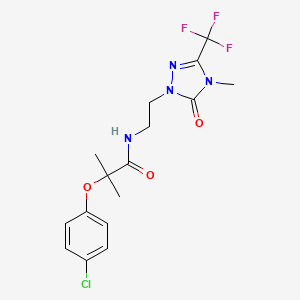
![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)
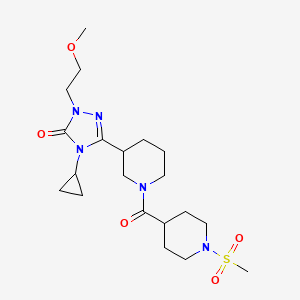
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)
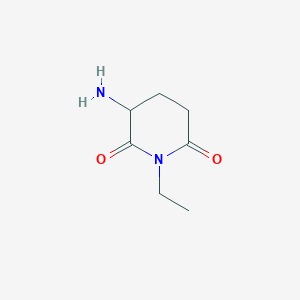
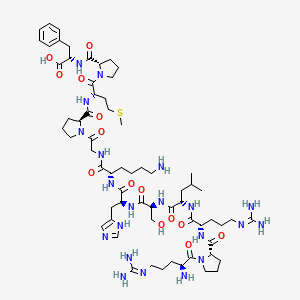
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)
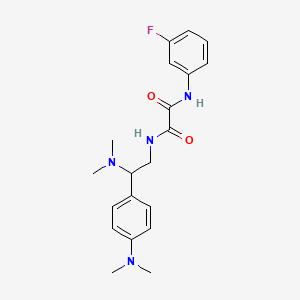
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)
![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)